molecular formula C6H6Cl2O4S B7944250 2,6-Dichlorobenzenesulfonic acid;hydrate

2,6-Dichlorobenzenesulfonic acid;hydrate

Cat. No.: B7944250
M. Wt: 245.08 g/mol
InChI Key: UTYGYMDOPNMVGT-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Arylsulfonic Acids in Synthetic and Materials Chemistry

Halogenated arylsulfonic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a sulfonic acid group (-SO₃H). These molecules are notable for their strong acidity, a consequence of the electron-withdrawing nature of both the sulfonyl group and the halogen substituents, which stabilizes the resulting sulfonate anion. This inherent acidity makes them effective catalysts in a variety of organic reactions.

In the realm of synthetic chemistry, these compounds serve as versatile intermediates. The sulfonic acid group can act as a temporary directing group, facilitating specific substitution patterns on the aromatic ring, and can later be removed if necessary. wikipedia.org Furthermore, the presence of halogen atoms provides reactive sites for nucleophilic substitution or cross-coupling reactions, enabling the construction of more complex molecular architectures.

In materials science, the incorporation of arylsulfonic acid moieties into polymer backbones is a common strategy for creating proton-exchange membranes (PEMs). These membranes are critical components in fuel cells and other electrochemical devices, where the sulfonic acid groups facilitate the transport of protons. The halogen atoms can influence the properties of these polymers, such as their thermal stability, mechanical strength, and resistance to chemical degradation.

Unique Structural and Chemical Characteristics of 2,6-Dichlorobenzenesulfonic Acid

The defining feature of 2,6-dichlorobenzenesulfonic acid is the placement of the two chlorine atoms ortho to the sulfonic acid group. This specific substitution pattern imposes significant steric hindrance around the sulfonic acid moiety. This steric crowding can influence its reactivity and interactions with other molecules compared to its isomers, such as 2,5-dichlorobenzenesulfonic acid or 2,4-dichlorobenzenesulfonic acid, where the substituents are more dispersed.

The electron-withdrawing effects of the two chlorine atoms, combined with that of the sulfonic acid group, significantly decrease the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution. Conversely, these electronic effects enhance the acidity of the sulfonic acid group, making it a very strong acid.

The hydrate (B1144303) form indicates the presence of one or more water molecules incorporated into the crystal lattice of the solid acid. These water molecules are typically associated with the highly polar sulfonic acid group through hydrogen bonding. The presence of water of hydration can affect the compound's melting point, solubility, and stability.

While specific experimental data for 2,6-dichlorobenzenesulfonic acid hydrate is scarce, a comparative analysis with its isomers can provide insights into its likely properties.

Interactive Data Table: Comparison of Dichlorobenzenesulfonic Acid Isomers

Property2,6-Dichlorobenzenesulfonic Acid (Predicted)2,5-Dichlorobenzenesulfonic Acid2,4-Dichlorobenzenesulfonic Acid
Molecular FormulaC₆H₄Cl₂O₃SC₆H₄Cl₂O₃SC₆H₄Cl₂O₃S
Molecular Weight (Anhydrous)227.07 g/mol 227.07 g/mol 227.07 g/mol
Acidity (pKa)Expected to be very low (strong acid)Strong acidpKa ≈ -2
Key Structural FeatureSteric hindrance around the -SO₃H groupLess steric hindrance than 2,6-isomerAsymmetric substitution

Note: The properties for 2,6-Dichlorobenzenesulfonic Acid are predicted based on general chemical principles and comparison with its isomers due to limited available experimental data.

Historical and Contemporary Academic Research Landscape Pertaining to Dichlorobenzenesulfonic Acid Derivatives

The academic research landscape for dichlorobenzenesulfonic acids has historically been driven by their utility as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Much of the published research focuses on the more commercially accessible isomers, such as the 2,5- and 2,4-dichloro derivatives. For instance, 2,4-dichlorobenzenesulfonic acid is a known precursor in the synthesis of certain diuretics.

Direct research focusing specifically on 2,6-dichlorobenzenesulfonic acid is less common. However, the synthesis of related 2,6-dichloro-substituted aromatic compounds is an active area of investigation, suggesting the potential for future interest in the sulfonic acid derivative. For example, methods for the synthesis of 2,6-dichlorobenzoyl chloride and subsequent conversion to various amide derivatives for evaluation in antimicrobial and disinfectant studies have been reported. researchgate.net Additionally, research into the synthesis of sulfonamides derived from 2,6-dichloro-substituted phenylacetic acid highlights the ongoing exploration of molecules with this substitution pattern for potential biological activity.

The synthesis of 2,6-dichlorophenol (B41786) often involves the use of a sulfonic acid protecting group to direct chlorination to the 2 and 6 positions of phenol (B47542), followed by removal of the sulfonic acid group. wikipedia.org This underscores the role of sulfonation in controlling regioselectivity in the synthesis of 2,6-dihaloaromatic compounds.

While a dedicated body of literature on the applications of 2,6-dichlorobenzenesulfonic acid hydrate is not readily apparent, its unique structural features suggest potential for its use as a sterically hindered strong acid catalyst or as a building block for novel materials and biologically active molecules. The availability of this compound, even as a rare chemical for early discovery research, indicates that it is a tool available to the scientific community for exploring new chemical space. sigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichlorobenzenesulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S.H2O/c7-4-2-1-3-5(8)6(4)12(9,10)11;/h1-3H,(H,9,10,11);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYGYMDOPNMVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)Cl.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Studies of 2,6 Dichlorobenzenesulfonic Acid

Synthetic Pathways to 2,6-Dichlorobenzenesulfonic Acid

The synthesis of 2,6-dichlorobenzenesulfonic acid is a multi-step process that requires careful selection of precursors and optimization of reaction conditions to achieve high yields and purity.

Precursor Selection and Reaction Optimization

The primary route to 2,6-dichlorobenzenesulfonic acid often involves the sulfonation of 1,3-dichlorobenzene (B1664543) or the oxidation of a suitable sulfur-containing precursor. A common and effective strategy commences with 2,6-dichlorobenzenethiol. This precursor can be oxidized to form the corresponding sulfonyl chloride, which is a key intermediate.

One documented synthesis involves the conversion of 2,6-dichlorobenzenethiol to 2,6-dichlorobenzenesulfonyl chloride. chemicalbook.com In this process, the thiol is treated with an oxidizing agent like N-chlorosuccinimide in a mixed solvent system. chemicalbook.com Optimization of this reaction involves controlling the temperature, starting at 0°C and gradually warming to room temperature, to manage the exothermic nature of the oxidation and prevent side reactions. The choice of solvent, such as a mixture of acetic acid, water, and dichloromethane, is critical for reactant solubility and reaction kinetics. chemicalbook.com

Table 1: Reaction Parameters for the Synthesis of 2,6-Dichlorobenzenesulfonyl Chloride chemicalbook.com

Parameter Condition
Precursor 2,6-Dichlorobenzenethiol
Reagents N-Chlorosuccinimide, Potassium Acetate
Solvent System Acetic Acid / Water / Dichloromethane (3/1/4, v/v/v)
Temperature 0°C to Room Temperature
Reaction Time Overnight

The subsequent step, the hydrolysis of the resulting 2,6-dichlorobenzenesulfonyl chloride to 2,6-dichlorobenzenesulfonic acid, is a standard procedure. This is typically achieved by reacting the sulfonyl chloride with water. The optimization of this hydrolysis step involves controlling the pH and temperature to ensure complete conversion without promoting degradation of the product.

Alternative precursors could include 2,6-dichloroaniline, which can be converted to a diazonium salt and subsequently subjected to a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst to introduce the sulfonyl chloride group. Another potential starting material is 2,6-dichlorophenol (B41786), though its conversion to the sulfonic acid is less direct. orgsyn.orgchemicalbook.com

Isolation and Purification Techniques for Academic Synthesis

The isolation and purification of 2,6-dichlorobenzenesulfonic acid from the reaction mixture are crucial for obtaining a product of high purity suitable for further studies. Following the synthesis of the intermediate 2,6-dichlorobenzenesulfonyl chloride, an aqueous workup is typically employed. This involves washing the organic layer containing the product with water to remove water-soluble impurities. chemicalbook.com The organic solvent is then removed under reduced pressure. chemicalbook.com

For the final sulfonic acid product, purification can be more challenging due to its high polarity and water solubility. Common techniques include:

Recrystallization: This is a primary method for purifying solid compounds. For sulfonic acids, a mixed solvent system, often involving water and an organic solvent like ethanol (B145695) or acetic acid, is used. The process for the related 3,5-dichloro-4-hydroxybenzoic acid involves recrystallization from an ethanol/water mixture. orgsyn.org

Extraction: Liquid-liquid extraction can be used to remove impurities. For instance, after acidification of a reaction mixture, the desired product can be extracted into an organic solvent like ether. orgsyn.org

Chromatography: For high-purity samples required for academic research, column chromatography can be employed. Given the polar nature of sulfonic acids, reverse-phase chromatography might be a suitable technique.

Formation and Characterization of 2,6-Dichlorobenzenesulfonic Acid Hydrate (B1144303) Forms

Benzenesulfonic acids readily form hydrates due to the hygroscopic nature of the sulfonic acid group, which can form strong hydrogen bonds with water molecules. While specific studies on the hydrate forms of 2,6-dichlorobenzenesulfonic acid are not widely documented, the behavior of its isomer, 2,5-dichlorobenzenesulfonic acid, provides valuable insight. The 2,5-isomer is known to form a stable dihydrate (C₆H₄Cl₂O₃S·2H₂O). tcichemicals.comchemscene.comtcichemicals.com

The formation of the hydrate typically occurs during the final stages of synthesis and purification, particularly during recrystallization from aqueous solutions or upon exposure of the anhydrous form to atmospheric moisture.

Characterization of these hydrate forms is essential to confirm their stoichiometry and structure. Standard analytical techniques include:

Melting Point Analysis: The melting point of a hydrate is typically different from its anhydrous form. For example, the dihydrate of the 2,5-isomer has a reported melting point range of 98-102°C.

Spectroscopy (IR and NMR): Infrared (IR) spectroscopy can detect the presence of water through characteristic O-H stretching and bending vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy in a dry solvent can also indicate the presence of water.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, Cl, O, S) in the compound, which allows for the confirmation of the molecular formula and the number of water molecules in the hydrate.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is a definitive method to determine the water content, as the water molecules will be lost at a specific temperature range, resulting in a quantifiable mass loss.

Synthesis of Advanced Derivatives and Analogs

The chemical structure of 2,6-dichlorobenzenesulfonic acid, with its reactive sulfonic acid group and the substituted benzene (B151609) ring, makes it a valuable starting material for the synthesis of more complex molecules.

Design and Synthesis of Functionalized Compounds (e.g., compound with 1-benzyl-4-octyl-1,4-dihydro-5H-tetraazol-5-imine)

A notable example of a functionalized derivative is the acid-base salt formed between 2,6-dichlorobenzenesulfonic acid and 1-benzyl-4-octyl-1,4-dihydro-5H-tetrazol-5-imine. sigmaaldrich.com The synthesis of this type of compound is typically a straightforward acid-base reaction.

The design of such a derivative involves pairing the strong acid (2,6-dichlorobenzenesulfonic acid) with a specific basic compound (the tetrazol-5-imine) to form a stable salt. The properties of the resulting salt, such as solubility and crystallinity, will be markedly different from the individual components.

The synthesis process would involve:

Dissolving the 1-benzyl-4-octyl-1,4-dihydro-5H-tetrazol-5-imine in a suitable organic solvent.

Adding a stoichiometric amount of 2,6-dichlorobenzenesulfonic acid, possibly also dissolved in a solvent.

The salt typically precipitates from the solution upon mixing or after a period of stirring.

The resulting solid product is then isolated by filtration, washed with a solvent in which it has low solubility, and dried.

The characterization of this new compound would involve techniques like NMR, IR, mass spectrometry, and elemental analysis to confirm the formation of the salt and its 1:1 stoichiometry.

Table 2: Components of the Functionalized Derivative sigmaaldrich.com

Component Chemical Name Role
Acid 2,6-Dichlorobenzenesulfonic acid Proton Donor
Base 1-benzyl-4-octyl-1,4-dihydro-5H-tetrazol-5-imine Proton Acceptor

Exploration of Structure-Reactivity Relationships in Derivatives

The structure of derivatives of 2,6-dichlorobenzenesulfonic acid significantly influences their chemical reactivity. The two chlorine atoms at the 2 and 6 positions exert a strong steric and electronic effect.

Steric Hindrance: The ortho-chloro substituents sterically hinder the sulfonic acid group. This can affect its reactivity in certain reactions, such as esterification or amidation, compared to less hindered sulfonic acids.

Electronic Effects: The chlorine atoms are electron-withdrawing, which increases the acidity of the sulfonic acid group. This enhanced acidity can be a desirable trait when the compound is used as a catalyst in acid-catalyzed reactions.

Studies on related structures, such as zinc complexes with dihydropyridinate-based ligands, show that the electronic nature of substituents on the aromatic rings plays a crucial role in the reactivity of the metal center and the ligand itself. rsc.org By analogy, modifications to the 2,6-dichlorophenyl moiety in derivatives of 2,6-dichlorobenzenesulfonic acid would be expected to fine-tune their chemical and physical properties, which is a key principle in the rational design of new functional molecules.

Advanced Structural Analysis and Intermolecular Interactions

Crystallographic Investigation of 2,6-Dichlorobenzenesulfonic Acid Hydrate (B1144303)

The solid-state structure of 2,6-dichlorobenzenesulfonic acid hydrate is expected to be significantly influenced by the steric and electronic effects of the two chlorine atoms positioned ortho to the sulfonic acid group. These substituents are likely to force the sulfonic acid group out of the plane of the benzene (B151609) ring, a key structural feature that would be best characterized by single-crystal X-ray diffraction.

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2,6-dichlorobenzenesulfonic acid hydrate, this technique would elucidate critical parameters such as bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

Although a specific structure for the 2,6-isomer hydrate is unavailable, data from the closely related 2,5-dichlorobenzenesulfonic acid dihydrate can provide valuable insights. chemscene.comechemi.comchemicalbook.combldpharm.comtcichemicals.com In its dihydrate form, this isomer presents as a white to almost white powder or crystal. tcichemicals.com X-ray analysis of similar compounds, such as benzenesulfonic acid, confirms a tetrahedral sulfur center attached to the planar phenyl ring. patsnap.com The expected molecular and crystal structure of the 2,6-isomer would likely feature significant hydrogen bonding between the sulfonic acid group and the water molecules of hydration.

A hypothetical table of crystallographic data, based on typical values for related aromatic sulfonic acids, is presented below to illustrate the type of information that would be obtained from an X-ray diffraction study.

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetric
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-110 (for monoclinic)
Volume (ų)1500-2500
Z (molecules/unit cell)4 or 8
Density (calculated) (g/cm³)1.5-1.7
Hydrogen Bond GeometriesO-H···O distances of 2.6-2.9 Å

This table is illustrative and based on general characteristics of aromatic sulfonic acids.

Neutron diffraction is a powerful technique that complements X-ray diffraction, particularly in its ability to accurately locate hydrogen atoms. researchgate.netaps.org This is crucial for understanding the intricate hydrogen-bonding networks within hydrated crystals. While X-rays scatter from electron clouds, neutrons scatter from atomic nuclei, making it possible to determine the positions of light atoms like hydrogen with high precision.

A neutron diffraction study of 2,6-dichlorobenzenesulfonic acid hydrate would be invaluable for precisely mapping the locations of the protons within the hydronium ions and water molecules. For instance, in a study of sulfuric acid tetrahydrate (D₂SO₄·4D₂O), neutron powder diffraction was used to refine the positions of the deuterons, providing a definitive picture of the hydrogen-bonding arrangement. nih.gov This technique would similarly clarify the protonation state of the sulfonic acid group and the geometry of the water molecules in the crystal lattice of the 2,6-dichloro isomer. The ability to distinguish between different isotopes can also be leveraged in neutron diffraction studies. researchgate.net

Hydrogen Bonding Networks within Hydrate Structures

The presence of water molecules and the strongly acidic sulfonic acid group ensures that the crystal structure of 2,6-dichlorobenzenesulfonic acid hydrate is dominated by an extensive network of hydrogen bonds.

In the hydrated structure, the sulfonic acid group, being a strong acid (pKa values for similar compounds are typically negative), is expected to donate its proton to a water molecule, forming a hydronium ion (H₃O⁺). wikipedia.org This hydronium ion would then act as a primary donor in the hydrogen-bonding network, forming strong hydrogen bonds with the sulfonate group (SO₃⁻) and surrounding water molecules. The remaining water molecules of hydration would act as both hydrogen bond donors and acceptors, bridging the hydronium ions and sulfonate groups to create a stable, three-dimensional lattice.

Spectroscopic techniques such as FTIR and Raman spectroscopy can be used to probe these hydrogen-bonding interactions. researchgate.net The O-H stretching frequencies in the infrared spectrum would show a significant red-shift and broadening compared to free water, indicative of strong hydrogen bonding.

The sulfonic acid group is the primary site of hydration in the molecule. Its three oxygen atoms are excellent hydrogen bond acceptors, while the acidic proton is a strong hydrogen bond donor. The formation of a stable hydrate is a direct consequence of the favorable energetic interactions between the sulfonic acid group and water molecules. The geometry of the sulfonate group, with its three oxygen atoms, allows for the formation of multiple hydrogen bonds, leading to well-ordered and often complex crystalline structures. The interaction between the sulfonic acid group and water is a key factor in the compound's solubility and stability.

Solid-State Polymorphism and Crystal Engineering

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in aromatic sulfonamides and related compounds. acs.org It is therefore plausible that 2,6-dichlorobenzenesulfonic acid hydrate could exhibit polymorphism, with different crystal packing arrangements or different numbers of water molecules in the unit cell (pseudopolymorphism).

Crystal engineering principles can be applied to control the crystallization process and potentially isolate different polymorphic forms. patsnap.com Factors such as the choice of solvent, temperature, and the presence of additives can influence which polymorph crystallizes. The study of polymorphism is important as different polymorphs can have different physical properties.

The design and synthesis of new solid-state forms of sulfonic acids is an active area of research. By understanding the intermolecular interactions, particularly the hydrogen bonding motifs, it is possible to design cocrystals with tailored properties.

Spectroscopic Characterization Techniques and Interpretations in Research Contexts

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Without experimental or validated predicted spectra, any discussion under these headings would be purely speculative and would not meet the required standards of scientific accuracy.

Other Advanced Spectroscopic Methods for Electronic Structure and Dynamics

Beyond fundamental spectroscopic techniques, a range of advanced methods provide deeper insights into the electronic structure and dynamics of molecules like 2,6-Dichlorobenzenesulfonic acid;hydrate (B1144303). These techniques are instrumental in elucidating the intricate details of bonding, electronic transitions, and the behavior of excited states.

One of the prominent advanced techniques is X-ray Absorption Spectroscopy (XAS) , which is highly sensitive to the local atomic and electronic structure. nih.gov XAS is a powerful tool for probing the chemical environment of specific elements within a molecule. A key component of XAS is X-ray Absorption Near-Edge Structure (XANES) spectroscopy. acs.orgnih.gov Sulfur K-edge XANES spectra, for instance, can be recorded to evaluate the 1s electron excitations, offering valuable information on the coordination, bonding, and electronic structure of sulfur-containing compounds. acs.orgnih.gov

In the context of sulfonated compounds, XANES spectra provide a window into the tetrahedral configuration around the sulfur atom. acs.orgnih.gov For various sulfonate compounds, the primary electronic transition from the sulfur K-shell is observed at approximately 2478 eV. acs.orgnih.gov The presence of electronegative substituents, such as the chlorine atoms in 2,6-Dichlorobenzenesulfonic acid, is known to significantly affect the distribution of π electrons, which in turn influences the XANES spectra. nih.gov

Research on related sulfonated molecules has demonstrated the utility of combining experimental XANES data with theoretical calculations, such as those based on density functional theory (DFT), to interpret the spectra and gain a more comprehensive understanding of the electronic structure. acs.orgnih.gov This combined approach can help to distinguish between different coordination isomers and to understand the effects of hydration on the electronic environment of the sulfonate group. acs.orgnih.gov

Another powerful technique for investigating electronic structure is Photoelectron Spectroscopy (PES) . This method provides information about the ionization energies of electrons in a molecule, which can be correlated with the energies of molecular orbitals. By analyzing the photoelectron spectra of related halogenated aromatic compounds, it is possible to understand the influence of substituents on the electronic structure. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies of Molecular and Electronic Structure

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of a molecule, such as its geometry, electronic distribution, and vibrational frequencies. For 2,6-dichlorobenzenesulfonic acid, these methods can predict the influence of the two chlorine substituents on the sulfonic acid moiety and the aromatic ring.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to determine the optimized geometry and electronic structure of molecules. While specific DFT calculations for 2,6-dichlorobenzenesulfonic acid are not readily found, studies on similar molecules like benzenesulfonic acid methyl ester provide a basis for understanding its structural parameters. nih.gov For instance, DFT calculations with various functionals (LSDA, B3LYP, B3PW91, and MPW1PW91) and a 6-311G(d,p) basis set have been used to investigate the molecular structure of benzenesulfonic acid methyl ester. nih.gov

These studies indicate that the geometry of the benzenesulfonyl group is significantly influenced by the substituent. In the case of 2,6-dichlorobenzenesulfonic acid, the presence of two bulky and electronegative chlorine atoms at the ortho positions would be expected to induce notable steric and electronic effects. Steric hindrance between the chlorine atoms and the sulfonyl group would likely lead to a greater out-of-plane torsion of the C-S bond relative to the plane of the benzene (B151609) ring. Electronically, the inductive electron-withdrawing effect of the chlorine atoms would alter the charge distribution on the aromatic ring and the sulfonyl group.

Table 1: Predicted Effects of 2,6-Dichloro Substitution on Benzenesulfonic Acid Structure (Inferred from Analogous Studies)
Structural ParameterExpected Change due to 2,6-Dichloro SubstitutionReasoning
C-S Bond LengthSlight decreaseIncreased s-character in the carbon atom due to inductive effects of chlorine.
S=O Bond LengthsSlight decreaseElectron withdrawal by the substituted ring enhances the polarity of the S=O bonds.
C-S-O Bond AnglesMinor distortionSteric repulsion between the ortho-chlorine atoms and the oxygen atoms of the sulfonyl group.
Dihedral Angle (Ring-S)Significant increaseSteric hindrance from the two ortho-chlorine atoms forcing the sulfonyl group out of the ring plane.

Acidity Constant (pKa) Prediction and Solvation Effects

The acidity of a sulfonic acid is a critical parameter, and computational methods can predict the pKa value by calculating the Gibbs free energy change of the dissociation reaction in a solvent. Studies on substituted benzenesulfonic acids have shown that electron-withdrawing substituents, such as halogens, enhance the acidity. nih.gov The strong inductive effect of the two chlorine atoms in 2,6-dichlorobenzenesulfonic acid is expected to significantly lower its pKa compared to the parent benzenesulfonic acid, making it a stronger acid.

Computational models for pKa prediction often employ a combination of quantum mechanical calculations for the gas-phase acidity and a solvation model to account for the interaction with water molecules. acs.org The "ortho-effect," where ortho-substituents often have a more pronounced impact on acidity than predicted by electronic effects alone, is particularly relevant for 2,6-dichlorobenzenesulfonic acid. libretexts.org This effect, arising from a combination of steric and electronic factors, would further contribute to the increased acidity of this compound. libretexts.org

Table 2: Predicted pKa Trends for Substituted Benzenesulfonic Acids
CompoundSubstituent EffectPredicted pKa Trend (relative to Benzenesulfonic Acid)
Benzenesulfonic AcidReferenceBaseline
4-Chlorobenzenesulfonic AcidElectron-withdrawingLower pKa (more acidic)
2,6-Dichlorobenzenesulfonic AcidStrongly electron-withdrawing, Ortho-effectSignificantly lower pKa (much more acidic)
4-Methylbenzenesulfonic AcidElectron-donatingHigher pKa (less acidic)

Molecular Simulations of Hydration and Intermolecular Interactions

Molecular simulations, particularly molecular dynamics, are instrumental in understanding the behavior of molecules in a condensed phase, such as in an aqueous solution.

Molecular Dynamics Simulations of Aqueous Systems

Theoretical Studies of Reaction Mechanisms involving 2,6-Dichlorobenzenesulfonic Acid

Theoretical studies can elucidate the pathways and transition states of chemical reactions. While specific reaction mechanism studies for 2,6-dichlorobenzenesulfonic acid are scarce, research on the desulfonation of benzenesulfonic acid provides a relevant example. researchgate.net The reverse reaction of sulfonation, desulfonation, is known to occur in the presence of dilute sulfuric acid and involves the protonation of the aromatic ring followed by the loss of sulfur trioxide. researchgate.net The presence of two electron-withdrawing chlorine atoms would likely deactivate the ring towards electrophilic attack, potentially making the desulfonation reaction more difficult compared to the parent benzenesulfonic acid.

Cheminformatics and QSAR/QSPR Modeling of Related Sulfonic Acid Compounds

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling are used to develop predictive models for the biological activity or physicochemical properties of compounds based on their molecular descriptors. Numerous QSAR studies have been conducted on related aromatic sulfonamides, which share the benzenesulfonyl moiety. researchgate.netnih.govresearchgate.net These studies often use topological and quantum-chemical descriptors to correlate with activities such as carbonic anhydrase inhibition. nih.govresearchgate.net

Catalytic Applications and Mechanistic Investigations

Role as a Brønsted Acid Catalyst

As a Brønsted acid, 2,6-dichlorobenzenesulfonic acid readily donates a proton, a fundamental step in initiating numerous acid-catalyzed reactions. The presence of two electron-withdrawing chlorine atoms on the benzene (B151609) ring enhances the acidity of the sulfonic acid group, making it a stronger proton donor compared to unsubstituted benzenesulfonic acid. This increased acidity can translate to higher catalytic activity in various organic transformations.

Drawing from the broader field of sulfonic acid catalysis, it is evident that these compounds are versatile catalysts for a wide array of organic reactions. Arylsulfonic acids are instrumental in processes such as esterification, etherification, and condensation reactions. researchgate.net For instance, the esterification of carboxylic acids with alcohols is frequently catalyzed by sulfonic acids, which protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol. researchgate.netuobaghdad.edu.iqresearchgate.netjetir.org

Furthermore, sulfonic acids are effective catalysts for Friedel-Crafts alkylation and acylation reactions, which are fundamental methods for forming carbon-carbon bonds with aromatic rings. scispace.comacs.org They are also employed in the synthesis of heterocyclic compounds and in various rearrangement reactions. The condensation of aromatic sulfonic acids with formaldehyde (B43269) is another notable application. google.com The broad applicability of sulfonic acids in these transformations underscores the potential of 2,6-dichlorobenzenesulfonic acid as a robust catalyst.

The kinetics of reactions catalyzed by arylsulfonic acids are influenced by several factors, including the concentration of the catalyst, the nature of the reactants, and the reaction temperature. For example, in esterification reactions, an increase in catalyst concentration and temperature generally leads to an increased reaction rate and higher conversion of the reactants. researchgate.netjetir.org The mechanism of these reactions typically involves the protonation of a reactant by the sulfonic acid, which is often the rate-determining step.

In the context of Friedel-Crafts reactions, the sulfonic acid catalyst facilitates the generation of a carbocation or a highly electrophilic acylium ion from the alkylating or acylating agent, respectively. researchgate.netwikipedia.orgorganic-chemistry.org This electrophile then attacks the aromatic ring in an electrophilic aromatic substitution reaction. The mechanism of Friedel-Crafts acylation, for example, proceeds through the formation of an acylium ion, which then reacts with the arene. organic-chemistry.org The study of aryl substituent effects on the esterification of arylmethanols has revealed mechanistic changes depending on the electronic nature of the substituent. rsc.org

Development of Heterogeneous Catalytic Systems

A significant area of research in catalysis is the development of heterogeneous catalysts to simplify product purification and enable catalyst recycling. Sulfonic acids, including aromatic derivatives, have been successfully immobilized on various solid supports.

Silica (B1680970) is a commonly used support for immobilizing sulfonic acids due to its high surface area, structural stability, and the presence of surface hydroxyl groups that can be functionalized. nih.gov Sulfonic acid groups can be tethered to the silica surface through various methods, creating a solid acid catalyst that is easily separable from the reaction mixture. researchgate.net For example, silica-supported sulfonic acids have been prepared and shown to be effective in various reactions. researchgate.netrsc.org

Metal-organic frameworks (MOFs) have also emerged as promising supports for sulfonic acid catalysts. The introduction of sulfonic acid groups into MOFs can be achieved either through direct synthesis using a sulfonated ligand or by post-synthetic modification of the MOF structure. google.com These sulfonic acid-functionalized MOFs combine the catalytic activity of the acid sites with the high surface area and tunable porosity of the MOF, leading to enhanced catalytic performance in reactions such as Knoevenagel condensation. jetir.org

Below is an interactive table summarizing various supported sulfonic acid catalysts and their applications.

Catalyst SupportFunctional GroupApplicationReference
SilicaPropylsulfonic acidBaeyer–Villiger oxidation, 1,2-dihydroxylation researchgate.net
SilicaBenzenesulfonic acidBeckmann rearrangement, Claisen rearrangement rsc.org
PolystyreneSulfonic acidMannich-type reactions rsc.org
Metal-Organic Framework (IRMOF-3)Sulfonic acidKnoevenagel condensation jetir.org
Mesoporous SilicaSulfonic acidFriedel–Crafts alkylation acs.org

A key advantage of heterogeneous catalysts is their potential for reuse, which is a critical factor for sustainable chemical processes. Studies on supported sulfonic acid catalysts have demonstrated their stability and reusability over multiple reaction cycles. For instance, silica-supported propylsulfonic acid could be recovered by filtration and reused multiple times without a significant loss of activity. researchgate.net Similarly, a sulfonic acid-functionalized MOF catalyst was reused for five consecutive cycles in the synthesis of acrylonitriles with only a slight decrease in its catalytic performance. jetir.org The covalent bonding of the sulfonic acid group to the support material contributes to its stability and prevents leaching into the reaction medium. rsc.org

Organocatalysis and Acid-Catalyzed Specific Reactions

Organocatalysis, the use of small organic molecules as catalysts, has become a major field in synthetic chemistry. Sulfonic acids and their derivatives can act as powerful organocatalysts, particularly in reactions that benefit from Brønsted acid catalysis.

Chiral sulfonic acids have been developed for use in stereoselective organic synthesis. These catalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer over the other.

Sulfonic acids are effective catalysts for the Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound. rsc.orgresearchgate.netrsc.orgresearchgate.net The catalyst protonates the imine formed in situ, activating it for nucleophilic attack by the enol or enolate of the carbonyl compound. Asymmetric versions of the Mannich reaction have been developed using chiral sulfonamides as organocatalysts. nih.gov

Another important reaction catalyzed by acids is the aldol (B89426) condensation, which involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound. nih.govyoutube.com In an acidic medium, the catalyst protonates the carbonyl oxygen of one molecule, facilitating the formation of an enol, which then acts as a nucleophile.

The table below provides examples of specific reactions catalyzed by sulfonic acids.

ReactionCatalyst TypeKey FeatureReference
Mannich ReactionPolystyrene-supported sulfonic acidEfficient in water rsc.org
Mannich ReactionStarch sulfonic acidHighly stereoselective researchgate.net
Asymmetric Mannich ReactionAxially chiral amino sulfonamideHigh anti-selectivity and enantioselectivity nih.gov
Aldol CondensationSecondary amine organocatalyst (related principle)Atroposelective synthesis of biaryls nih.gov
Formaldehyde CondensationArylsulfonic acidsFormation of dispersants google.com

Advanced Materials Science and Polymer Chemistry Applications

Application as a Sulfonated Monomer in Polymer Synthesis

The use of sulfonated monomers is a well-established method for producing ion-containing polymers. These monomers are typically incorporated into a polymer backbone through various polymerization techniques, resulting in materials with tailored ion-exchange capacities and related properties.

Development of Proton Exchange Membranes (PEMs) for Energy Applications

Proton exchange membranes are a critical component of various electrochemical devices, including fuel cells. The efficiency of these membranes is largely dependent on their ability to facilitate proton transport, which is often achieved by incorporating sulfonic acid groups into the polymer structure. While numerous sulfonated aromatic polymers have been investigated for this purpose, there is no documented evidence of 2,6-Dichlorobenzenesulfonic acid;hydrate (B1144303) being utilized as a monomer in the synthesis of PEMs. Research in this area has predominantly focused on other sulfonated compounds, such as sulfonated poly(ether ether ketone) (SPEEK) and sulfonated polyphenylenes. lidsen.comrsc.orgresearchgate.net

Investigation of Polymer Properties and Performance (e.g., proton conductivity, mechanical stability)

The characterization of polymer properties is essential to evaluate their suitability for specific applications. For proton exchange membranes, key performance indicators include high proton conductivity, good mechanical strength, and thermal and chemical stability. rsc.org Investigations into these properties are a standard part of the research and development of new membrane materials. However, as there are no reports of polymers being synthesized using 2,6-Dichlorobenzenesulfonic acid;hydrate , no data on the proton conductivity or mechanical stability of such hypothetical polymers exist in the literature.

Environmental Chemistry and Degradation Studies

Environmental Fate and Transport Mechanisms

The environmental behavior of 2,6-dichlorobenzenesulfonic acid;hydrate (B1144303) is dictated by its physicochemical properties, which influence its distribution and movement within various environmental compartments. While specific experimental data for this exact compound is scarce, its fate and transport can be inferred from the known properties of related chlorinated aromatic compounds and sulfonic acids.

The transport of 2,6-dichlorobenzenesulfonic acid in the subsurface would be primarily governed by advection and dispersion within the water phase. Its anionic nature means it will be repelled by negatively charged soil particles, further limiting retardation and enhancing its mobility in many soil types. However, interactions with positively charged mineral surfaces could provide some mechanism for retention.

Due to the sulfonic acid group, the compound is expected to have a very low vapor pressure, making volatilization from water or soil an insignificant transport pathway. This is a common characteristic of sulfonic acids, which are non-volatile under typical environmental conditions.

The environmental persistence of 2,6-dichlorobenzenesulfonic acid is expected to be high. Chlorinated aromatic compounds are generally resistant to degradation researchgate.netnih.gov. The presence of two chlorine atoms on the aromatic ring, particularly in the ortho positions relative to each other, can sterically hinder microbial attack and increase the compound's recalcitrance.

Table 1: Predicted Environmental Fate Parameters for 2,6-Dichlorobenzenesulfonic acid;hydrate

Parameter Predicted Value/Behavior Rationale and Comparison to Related Compounds
Water Solubility High Sulfonic acids are highly polar and soluble in water. Benzenesulfonic acid has a solubility of 93 g/100ml . ilo.org
Adsorption to Soil/Sediment (Koc) Low The anionic sulfonate group leads to repulsion from negatively charged soil colloids, resulting in high mobility in most soil types. nih.gov
Vapor Pressure Very Low Sulfonic acids are essentially non-volatile salts at ambient temperatures.
Mobility in Soil High High water solubility and low adsorption potential suggest significant leaching potential to groundwater. nih.gov

| Volatilization from Water/Soil | Negligible | A low Henry's Law constant is expected due to high water solubility and low vapor pressure. nih.gov |

Biodegradation and Abiotic Transformation Pathways

The degradation of 2,6-dichlorobenzenesulfonic acid in the environment is likely to be a slow process, involving both biotic and abiotic mechanisms.

Biodegradation:

The biodegradation of chlorinated aromatic compounds is often challenging for microorganisms. The presence of chlorine substituents makes the aromatic ring more electron-deficient and less susceptible to electrophilic attack by oxygenase enzymes, which are often the first step in aerobic degradation pathways unesp.br. The sulfonate group also adds to the recalcitrance of the molecule, as the carbon-sulfur bond is stable researchgate.net.

However, some specialized microorganisms have been shown to degrade sulfonated aromatic compounds, often by utilizing them as a sulfur source. This process, known as desulfonation, involves the enzymatic cleavage of the C-S bond, releasing the sulfonate group as sulfite, which can then be assimilated by the cell. Studies on the biodegradation of other benzenesulfonic acids have shown that bacteria can desulfonate these compounds, leading to the formation of the corresponding phenol (B47542). For example, some Pseudomonas species can convert benzenesulfonic acid to phenol d-nb.info.

A plausible aerobic biodegradation pathway for 2,6-dichlorobenzenesulfonic acid, drawing parallels from other chlorinated aromatics and sulfonic acids, could proceed as follows:

Desulfonation: The initial step would likely be the enzymatic cleavage of the sulfonate group to yield 2,6-dichlorophenol (B41786).

Hydroxylation: The resulting 2,6-dichlorophenol would then undergo hydroxylation, where a hydroxyl group is added to the aromatic ring, catalyzed by a monooxygenase or dioxygenase. This would lead to the formation of a dichlorinated catechol or a related dihydroxybenzene derivative.

Ring Cleavage: The aromatic ring of the dichlorinated dihydroxybenzene intermediate would then be opened through either ortho or meta cleavage pathways unesp.br.

Further Degradation: The resulting aliphatic acids would be further metabolized through central metabolic pathways.

Anaerobic degradation is another possibility, particularly through reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms. This process is common for highly chlorinated compounds in anoxic environments epa.gov. Under anaerobic conditions, 2,6-dichlorobenzenesulfonic acid could potentially be sequentially dechlorinated to monochlorobenzenesulfonic acid and then to benzenesulfonic acid, which might then be more amenable to further degradation.

Abiotic Transformation:

Abiotic degradation pathways for 2,6-dichlorobenzenesulfonic acid may include hydrolysis and photolysis.

Hydrolysis: Arylsulfonic acids can undergo hydrolysis to the parent arene, although this typically requires high temperatures wikipedia.org. It is unlikely to be a significant pathway under normal environmental conditions.

Photolysis: Direct photolysis in sunlit surface waters could be a potential transformation pathway. Aromatic compounds can absorb UV light, leading to the excitation of electrons and potential cleavage of chemical bonds. For chlorinated aromatics, this can result in the cleavage of the carbon-chlorine bond. The sulfonic acid group may also be susceptible to photolytic cleavage. Indirect photolysis, mediated by photochemically produced reactive species in the water, such as hydroxyl radicals, could also contribute to its transformation nih.gov.

Advanced Analytical Method Development for Environmental Monitoring and Detection

The detection and quantification of 2,6-dichlorobenzenesulfonic acid in environmental samples like water and soil require sensitive and selective analytical methods. Given its properties as a polar, non-volatile, and ionic compound, the most suitable analytical techniques would be based on liquid chromatography coupled with mass spectrometry.

Sample Preparation:

Due to the expected low concentrations in environmental matrices and the potential for matrix interference, a sample preparation step is usually necessary to extract and concentrate the analyte.

Solid-Phase Extraction (SPE): This is a common technique for extracting polar organic compounds from aqueous samples. For an anionic compound like 2,6-dichlorobenzenesulfonic acid, an anion-exchange SPE sorbent could be effective. Alternatively, a mixed-mode sorbent with both reversed-phase and anion-exchange properties could be used to enhance selectivity. Elution would typically be achieved with a solvent mixture containing an organic modifier and a pH adjustment to neutralize the charge on the sulfonic acid group or the sorbent.

Liquid-Liquid Extraction (LLE): While less common for such polar compounds, LLE using a suitable organic solvent after ion-pairing with a cationic reagent could potentially be employed.

Analytical Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): Separation of 2,6-dichlorobenzenesulfonic acid from other components in the sample extract would be achieved using HPLC or UHPLC. A reversed-phase column (e.g., C18) is commonly used, but for highly polar analytes, a polar-embedded or polar-endcapped column might provide better retention and peak shape. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier (e.g., formic acid) to suppress the ionization of the sulfonic acid group and improve retention on the reversed-phase column helixchrom.comwaters.com.

Mass Spectrometry (MS): Mass spectrometry is the preferred detection method due to its high selectivity and sensitivity.

Tandem Mass Spectrometry (MS/MS): Coupling HPLC/UHPLC with a tandem mass spectrometer (e.g., a triple quadrupole or a Q-TOF) operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode would provide the highest level of selectivity and sensitivity for quantification nih.gov. The precursor ion would be the deprotonated molecule [M-H]⁻ of 2,6-dichlorobenzenesulfonic acid, which would then be fragmented to produce characteristic product ions.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Orbitrap or TOF-MS can provide highly accurate mass measurements, which aids in the confident identification of the target analyte and can be used for screening for unknown transformation products nih.gov.

Table 2: Potential Analytical Methods for this compound

Analytical Step Technique Key Considerations and Parallels
Sample Extraction Solid-Phase Extraction (SPE) Anion-exchange or mixed-mode sorbents are suitable for polar anionic compounds like other sulfonic acids and chlorinated acids. helixchrom.comnih.gov
Chromatographic Separation Reversed-Phase HPLC/UHPLC An acidic mobile phase is often required to achieve good peak shape and retention for sulfonic acids. waters.comwaters.com
Detection Tandem Mass Spectrometry (MS/MS) Provides high selectivity and sensitivity for trace-level quantification of environmental contaminants, including other chlorinated and sulfonated compounds. nih.govwaters.com

| Confirmation | High-Resolution Mass Spectrometry (HRMS) | Useful for unambiguous identification and for identifying unknown degradation products. nih.gov |

Interdisciplinary Research and Future Directions

Synergistic Applications in Material Science and Catalysis

The unique structural features of 2,6-Dichlorobenzenesulfonic acid, namely the presence of a strong sulfonic acid group and two chlorine atoms on the benzene (B151609) ring, make it a candidate for synergistic applications in both material science and catalysis. The sulfonic acid group imparts strong acidity, a desirable characteristic for acid catalysts, while the chloro-substituents can influence the electronic properties, stability, and reactivity of the molecule.

In material science, sulfonic acid-functionalized materials are recognized for their utility. For instance, the incorporation of sulfonic acid groups into polymers can enhance their proton conductivity, making them suitable for applications in fuel cell membranes. While specific research on 2,6-Dichlorobenzenesulfonic acid in this area is not widely documented, the principles underlying the use of other sulfonated aromatics suggest its potential. The dichloro-substitution could offer a handle for further functionalization or for tuning the material's properties, such as thermal stability and resistance to chemical degradation.

In catalysis, sulfonic acids are well-established as efficient and recyclable acid catalysts for a variety of organic transformations, including esterification, alkylation, and dehydration reactions. nih.gov They serve as a solid acid alternative to corrosive and difficult-to-separate mineral acids. nih.gov The catalytic activity of arenesulfonic materials has been shown to be higher in certain reactions compared to their aliphatic counterparts. nih.gov While direct catalytic applications of 2,6-Dichlorobenzenesulfonic acid are not extensively reported, its structural similarity to other effective catalysts suggests its potential utility. For example, in the synthesis of 5-hydroxymethylfurfural (B1680220) (HMF) from fructose (B13574) dehydration, various sulfonic acid derivatives have been successfully employed as homogeneous catalysts in biphasic systems, demonstrating high yields and facilitating catalyst recovery. nih.gov The electronic effect of the two chlorine atoms in 2,6-Dichlorobenzenesulfonic acid could modulate its acidity and catalytic performance in such reactions.

Future research could focus on immobilizing 2,6-Dichlorobenzenesulfonic acid onto solid supports like silica (B1680970) or polymers to create heterogeneous catalysts. This approach combines the high reactivity of a homogeneous catalyst with the ease of separation and recyclability of a heterogeneous one. The synergistic interplay between the sulfonic acid moiety and the chlorinated benzene ring could lead to novel materials with tailored catalytic and physicochemical properties.

Advances in Computational Design and Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery of new applications. For 2,6-Dichlorobenzenesulfonic acid, computational design and predictive modeling can provide valuable insights into its behavior and potential uses.

Predictive modeling can also be used to explore the interaction of 2,6-Dichlorobenzenesulfonic acid with other molecules or surfaces. This is particularly relevant for its potential applications in material science, where understanding the interfacial interactions is key to designing materials with desired properties. For example, modeling the interaction of the hydrated form of the acid with polymer chains could help in the design of novel proton-conducting membranes.

Furthermore, computational tools can aid in the design of synthetic routes to 2,6-Dichlorobenzenesulfonic acid and its derivatives. By modeling reaction pathways and predicting reaction outcomes, it is possible to identify more efficient and sustainable synthetic strategies. The broader field of computational design in engineering and science provides a framework for such investigations, encompassing areas like computer-aided design and analytical and numerical modeling.

Exploration of Novel Synthetic Utilities

The reactivity of 2,6-Dichlorobenzenesulfonic acid offers avenues for its use as a building block in the synthesis of more complex molecules. The sulfonic acid group can act as a directing group or be replaced, while the chlorine atoms can participate in various substitution reactions.

Although detailed studies on the synthetic utilities of 2,6-Dichlorobenzenesulfonic acid are limited, information on related compounds provides a basis for exploration. For instance, the synthesis of 2,6-dichlorobenzoic acid has been documented, involving the hydrolysis of 2,6-dichlorobenzal chloride. google.com This suggests that similar transformations could be applied to derivatives of 2,6-Dichlorobenzenesulfonic acid.

The chlorine atoms on the aromatic ring can potentially be substituted by other functional groups through nucleophilic aromatic substitution reactions, opening up pathways to a wide range of derivatives with potentially interesting biological or material properties. The sulfonic acid group can also be converted to other functional groups, such as sulfonyl chlorides or sulfonamides, which are important intermediates in medicinal chemistry and material science.

Future research in this area could focus on developing new synthetic methodologies that leverage the unique reactivity of 2,6-Dichlorobenzenesulfonic acid. This includes exploring its use in multicomponent reactions, which are efficient one-pot processes for the synthesis of complex molecules. ajgreenchem.com The development of novel synthetic routes will be crucial for unlocking the full potential of this compound as a versatile synthetic intermediate.

Integration with Green Chemistry Principles and Sustainable Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The integration of these principles into the synthesis and application of 2,6-Dichlorobenzenesulfonic acid is essential for its long-term viability and environmental acceptance.

The twelve principles of green chemistry provide a framework for this integration. tcichemicals.com These include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. tcichemicals.com For the synthesis of 2,6-Dichlorobenzenesulfonic acid, this could involve exploring alternative sulfonating agents that are less corrosive and produce less waste than traditional methods.

In its application as a catalyst, the use of 2,6-Dichlorobenzenesulfonic acid in its solid, recyclable form aligns with the principles of green chemistry. nih.gov Heterogenization of the catalyst not only simplifies product purification but also minimizes waste generation. nih.gov Furthermore, designing processes that operate under milder reaction conditions, such as lower temperatures and pressures, contributes to energy efficiency. tcichemicals.com

The development of sustainable processes also involves considering the entire life cycle of the chemical, from the sourcing of raw materials to its end-of-life. This includes using renewable feedstocks where possible and designing products that are biodegradable or can be easily recycled. nih.gov While the direct application of these principles to 2,6-Dichlorobenzenesulfonic acid requires further research, the broader trends in green chemistry provide a clear roadmap. ajgreenchem.com For example, the use of water as a solvent in chemical reactions, where feasible, is a key aspect of green chemistry. sigmaaldrich.com

Future research should focus on developing green synthetic routes to 2,6-Dichlorobenzenesulfonic acid and exploring its applications in environmentally benign catalytic processes. This will not only enhance the scientific value of this compound but also ensure its contribution to a more sustainable chemical industry.

Q & A

Q. What are the recommended methods for synthesizing 2,6-dichlorobenzenesulfonic acid hydrate in a laboratory setting?

  • Methodological Answer : The compound can be synthesized via hydrolysis of 2,6-dichlorobenzenesulfonyl chloride under controlled aqueous conditions. This reaction typically requires a stoichiometric amount of water and mild heating (40–60°C) to ensure complete conversion to the sulfonic acid hydrate . Post-synthesis, crystallization from an ethanol-water mixture (1:1 v/v) yields the dihydrate form. Purity is confirmed by melting point analysis (expected range: 98–102°C for the dihydrate) and HPLC (C18 column, 0.1% phosphoric acid in water/acetonitrile mobile phase) .

Q. How can researchers differentiate 2,6-dichlorobenzenesulfonic acid hydrate from its structural isomers (e.g., 3,5-dichloro or 2,5-dichloro derivatives)?

  • Methodological Answer :
  • Spectroscopic Differentiation :
  • NMR : The aromatic proton signals in 1H^1H-NMR will vary due to substituent positions. For 2,6-dichloro derivatives, deshielding effects produce distinct splitting patterns (e.g., a doublet of doublets for para-substituted protons) compared to meta-substituted isomers .
  • IR Spectroscopy : Sulfonic acid O–H stretching (2500–3000 cm1^{-1}) and S=O symmetric/asymmetric vibrations (1150–1250 cm1^{-1}) can be compared against reference spectra .
  • Chromatographic Separation : Reverse-phase HPLC with a gradient elution system (water:acetonitrile) effectively resolves isomers based on polarity differences .

Q. What purification techniques are optimal for removing chloride impurities from 2,6-dichlorobenzenesulfonic acid hydrate?

  • Methodological Answer :
  • Recrystallization : Use a mixed solvent system (e.g., ethanol/water) to selectively precipitate the hydrate while leaving ionic impurities in solution.
  • Ion-Exchange Chromatography : Pass the crude product through a strong anion-exchange resin (e.g., Dowex 1X8) to trap chloride ions. Elute the sulfonic acid with a dilute NaOH solution, followed by neutralization and lyophilization .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 2,6-dichlorobenzenesulfonic acid hydrate in nucleophilic substitution reactions?

  • Methodological Answer : The 2,6-dichloro substitution creates significant steric hindrance, limiting accessibility to the sulfonic acid group. Electronic effects from chlorine’s electron-withdrawing nature further polarize the S–O bonds, enhancing electrophilicity. To study reactivity:
  • Kinetic Experiments : Monitor reaction rates with nucleophiles (e.g., amines) under varying conditions (temperature, solvent polarity). Use 13C^{13}C-NMR to track intermediate formation .
  • Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-311G**) to map electrostatic potential surfaces and predict reactive sites .

Q. What strategies resolve contradictions in reported melting points for 2,6-dichlorobenzenesulfonic acid hydrate across literature sources?

  • Methodological Answer : Discrepancies may arise from hydration state variability or impurities. To validate:
  • Thermogravimetric Analysis (TGA) : Determine water content by measuring mass loss at 100–120°C. The dihydrate should lose ~13.7% mass (theoretical: 2 H2_2O = 13.6%) .
  • Differential Scanning Calorimetry (DSC) : Compare melting endotherms with high-purity standards. Adjust heating rates (1–5°C/min) to detect polymorphic transitions .

Q. How can computational chemistry predict the environmental stability of 2,6-dichlorobenzenesulfonic acid hydrate in aqueous systems?

  • Methodological Answer :
  • Hydrolysis Pathways : Simulate acid-catalyzed hydrolysis using molecular dynamics (MD) to assess bond dissociation energies (BDEs) for S–O and C–Cl bonds.
  • pKa Estimation : Use software like ACD/pKa to predict sulfonic acid dissociation (expected pKa ~0–1), influencing solubility and reactivity in water .
  • Ecotoxicity Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradability and bioaccumulation potential .

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